molecular formula C12H8BrFN2O B6241978 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide CAS No. 1016819-59-2

5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide

Cat. No.: B6241978
CAS No.: 1016819-59-2
M. Wt: 295.11 g/mol
InChI Key: OKYOQJGVFRFFLS-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzamide ring, with a pyridin-4-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 2-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 5-position.

    Coupling Reaction: The brominated intermediate is then subjected to a coupling reaction with 4-aminopyridine. This step is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms, which are good leaving groups.

    Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, potentially altering the compound’s properties and reactivity.

    Coupling Reactions: The pyridin-4-yl group can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amide group to form different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or receptors. Its structural features allow it to bind selectively to target proteins, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the pyridin-4-yl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzamide: Lacks the pyridin-4-yl group, making it less versatile in terms of reactivity and applications.

    2-Fluoro-N-(pyridin-4-yl)benzamide: Lacks the bromine atom, which may affect its binding properties and reactivity.

    5-Bromo-N-(pyridin-4-yl)benzamide: Lacks the fluorine atom, potentially altering its chemical and biological properties.

Uniqueness

5-Bromo-2-fluoro-N-(pyridin-4-yl)benzamide is unique due to the presence of both bromine and fluorine atoms, along with the pyridin-4-yl group. This combination of functional groups enhances its reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1016819-59-2

Molecular Formula

C12H8BrFN2O

Molecular Weight

295.11 g/mol

IUPAC Name

5-bromo-2-fluoro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H8BrFN2O/c13-8-1-2-11(14)10(7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)

InChI Key

OKYOQJGVFRFFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC=NC=C2)F

Purity

95

Origin of Product

United States

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